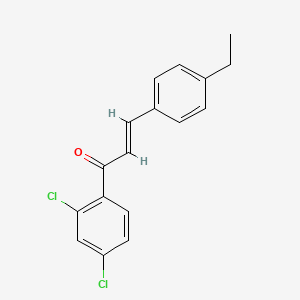

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group at position 1 and a 4-ethylphenyl group at position 3, connected via a trans-configured double bond (E-isomer). This compound belongs to a class of molecules studied for their diverse applications, including biological activity and material science properties. The dichlorophenyl moiety introduces electron-withdrawing effects, while the ethyl group on the para-position of the second aromatic ring contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-9-8-14(18)11-16(15)19/h3-11H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFRTOCVSCAYKR-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : The most common method for synthesizing (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

-

Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation, where the same reactants are used but under different conditions, such as using a stronger base like sodium ethoxide in ethanol. This method can offer higher yields and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, converting the propenone bridge into a saturated ketone or alcohol.

-

Substitution: : The chlorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of the NF-kB signaling pathway and the induction of oxidative stress in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this chalcone derivative. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases . This property is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.

Material Science

Nonlinear Optical Properties

Chalcone derivatives are known for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique molecular structure of this compound enhances its NLO response, making it suitable for use in devices such as optical switches and modulators .

Polymer Chemistry

The incorporation of chalcone derivatives into polymer matrices has been explored to enhance the material's thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as Michael addition and aldol condensation, allows chemists to synthesize a wide range of complex organic molecules efficiently . This utility is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

A research article in the Journal of Antibiotics reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized its potential as a lead compound for developing new antibiotics .

Case Study 3: Nonlinear Optical Applications

Research published in Advanced Materials highlighted the use of this chalcone derivative in creating NLO materials. The study demonstrated enhanced optical clarity and efficiency when incorporated into polymer films used in photonic devices .

Mechanism of Action

The mechanism by which (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the ethyl group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Chalcone derivatives are highly tunable, with substituents on the aryl rings significantly influencing their properties. Below is a comparative analysis of key analogs:

Notes:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving interactions with biological targets (e.g., enzymes or microbial proteins) .

- Bulky substituents (e.g., ethyl, furan) influence steric hindrance and solubility. For instance, the ethyl group in P16 enhances MAO-B binding affinity .

- Heterocyclic replacements (e.g., thiophene, nitrofuran) introduce unique electronic profiles and bioactivity .

Physicochemical and Material Properties

- Optical Properties: Anthracenyl chalcones () demonstrate nonlinear optical behavior, with dichloro-substituents increasing the nonlinear absorption coefficient (β = 2.1 × 10⁻⁹ m/W) .

- Crystal Packing : Halogen bonds (e.g., Cl···Cl interactions) and hydrogen bonding (e.g., in furan-containing analogs) stabilize crystal structures, as seen in and .

- Solubility : Hydroxy-substituted derivatives (–17) exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas chloro/ethyl groups reduce polarity .

Structure-Activity Relationship (SAR) Insights

- Position Matters : Para-substitutions (e.g., 4-ethyl, 4-chloro) generally enhance biological activity compared to ortho/meta positions, likely due to optimal steric and electronic alignment .

- Halogen Effects : Dichlorophenyl groups improve thermal stability and intermolecular interactions in crystal lattices but may increase toxicity risks .

- Hybrid Systems : Combining heterocycles (e.g., pyrazole in ) with chalcone scaffolds expands bioactivity profiles, though synthetic complexity increases .

Biological Activity

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 291.19 g/mol

- CAS Number : 1354942-02-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction modulates enzyme activity and influences various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated notable inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Klebsiella pneumoniae | 3.25 µg/mL |

These findings suggest that the compound has the potential to be developed as an antimicrobial agent against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, in vitro assays showed that it induced apoptosis in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM, indicating a potent effect against chronic lymphocytic leukemia (CLL) cells:

| Cell Line | IC50 Value (µM) | Cell Viability (%) |

|---|---|---|

| HG-3 | 0.17 - 0.35 | 12 - 16 |

| PGA-1 | 0.35 - 1.97 | 12 - 16 |

These results highlight its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this chalcone also exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models.

Study on C. elegans

A study involving Caenorhabditis elegans as a model organism demonstrated that exposure to this compound resulted in improved mobility and reduced amyloid plaque formation associated with neurodegenerative diseases. This suggests its potential neuroprotective effects.

Drosophila Model

Further investigations using Drosophila melanogaster highlighted the compound's efficacy in reversing physiological markers of Alzheimer’s disease when administered over a prolonged period.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions influence stereochemical outcomes?

- Answer : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes under acidic or basic catalysis. For example, a similar chalcone derivative was prepared by reacting 2,4-dichloroacetophenone with 4-ethylbenzaldehyde in ethanol, using thionyl chloride (SOCl₂) as a catalyst . Stereochemical control (E/Z selectivity) is achieved by optimizing reaction time, temperature, and solvent polarity. Polar aprotic solvents (e.g., DMF) favor E-configuration due to reduced steric hindrance during enolate formation. Post-synthesis purification via recrystallization or column chromatography ensures stereochemical purity .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure and configuration of this compound?

- Answer :

- Single-crystal XRD : Resolves bond lengths, angles, and confirms the E-configuration of the α,β-unsaturated ketone. For example, a related chalcone exhibited a C=C bond length of ~1.32 Å and dihedral angles confirming planarity .

- NMR : <sup>1</sup>H NMR shows coupling constants (J = 15–16 Hz for trans-vinylic protons) indicative of E-configuration. <sup>13</sup>C NMR confirms carbonyl (C=O) at ~190 ppm .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .

Q. What are the key physicochemical properties (e.g., solubility, λmax) critical for experimental design?

- Answer :

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures) .

- UV-Vis : λmax ranges 300–350 nm (π→π* transitions of conjugated enone system), validated experimentally and via TD-DFT calculations .

- Thermal stability : Melting points of analogous chalcones range 150–180°C, confirmed by DSC .

Advanced Research Questions

Q. How can DFT calculations complement experimental data to predict reactivity and electronic properties?

- Answer :

- HOMO-LUMO analysis : Calculated energy gaps (ΔE ≈ 3–5 eV) correlate with chemical hardness (η) and electrophilicity index (ω). For example, a ΔE of 4.2 eV indicates moderate reactivity, consistent with experimental observations .

- Global reactivity descriptors :

| Parameter | Value (eV) | Equation |

|---|---|---|

| Ionization Potential (I) | 6.5 | I = -EHOMO |

| Electron Affinity (A) | 1.8 | A = -ELUMO |

| Chemical Hardness (η) | 2.35 | η = (I - A)/2 |

- These parameters guide predictions of nucleophilic/electrophilic sites .

- Charge transfer analysis : Mulliken charges reveal electron-withdrawing effects of Cl substituents, enhancing electrophilicity at the carbonyl group .

Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis spectra?

- Answer :

- Solvent effects : TD-DFT calculations often neglect solvent polarity. Incorporating PCM (Polarizable Continuum Model) improves alignment with experimental λmax .

- Vibrational coupling : Overtones and combination bands in experimental spectra may broaden absorption peaks, requiring deconvolution analysis .

- Conformational sampling : Rotational isomers (e.g., enone torsion angles) can lead to deviations. MD simulations or Boltzmann-weighted spectra account for dynamic effects .

Q. How do substituent variations (e.g., Cl vs. ethyl groups) influence antimicrobial activity, and what mechanistic insights can be derived?

- Answer :

- Structure-activity relationships (SAR) :

| Substituent | MIC (µg/mL) | Mechanism |

|---|---|---|

| 2,4-Cl, 4-Et | 32–64 | Membrane disruption via lipophilic Cl/ethyl groups |

| 2,6-Cl, 4-OCH₃ | 64–128 | Reduced activity due to steric hindrance |

- Chlorine enhances lipophilicity and membrane penetration, while ethyl groups stabilize hydrophobic interactions .

- Enzymatic assays : Chalcones inhibit bacterial enoyl-ACP reductase (FabI), validated via molecular docking with ΔG ≈ -8 kcal/mol .

Q. What crystallographic packing interactions stabilize the solid-state structure, and how do they affect material properties?

- Answer :

- Intermolecular interactions :

- C-H⋯O hydrogen bonds (2.8–3.0 Å) between carbonyl and adjacent aryl groups.

- π-π stacking (3.4–3.6 Å) between dichlorophenyl rings.

- Impact on properties : Enhanced thermal stability (Tm ≈ 175°C) and non-linear optical (NLO) activity (βxxx ≈ 1.5×10⁻³⁰ esu) due to asymmetric charge distribution .

Methodological Considerations

Q. How should researchers design assays to evaluate bioactivity while minimizing cytotoxicity?

- Answer :

- Dose-response profiling : Use a concentration range (1–100 µM) with positive controls (e.g., ciprofloxacin) and cell viability assays (MTT/XTT) .

- Selectivity index (SI) : Calculate SI = IC50(normal cells)/IC50(pathogens). Target SI > 10 for therapeutic potential .

Q. What analytical workflows validate purity and stability under storage conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.